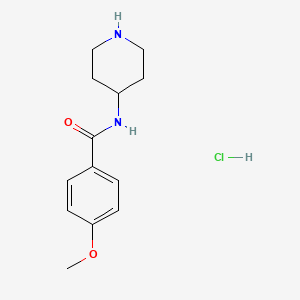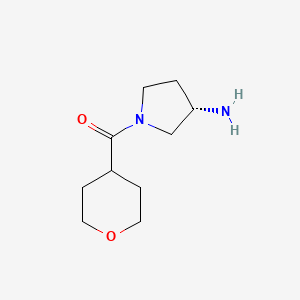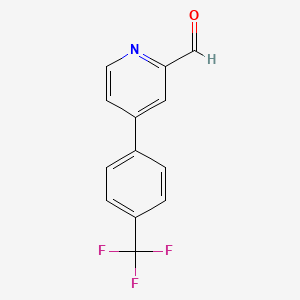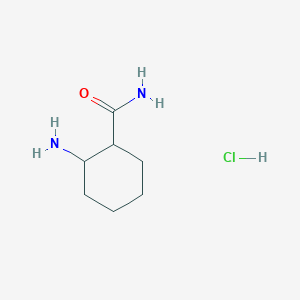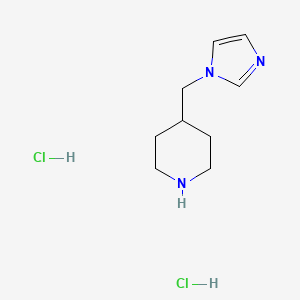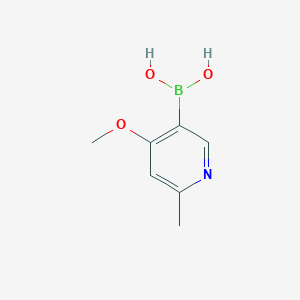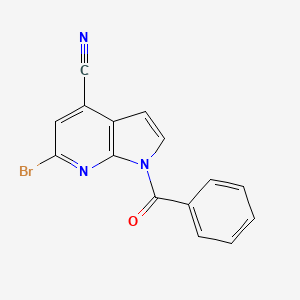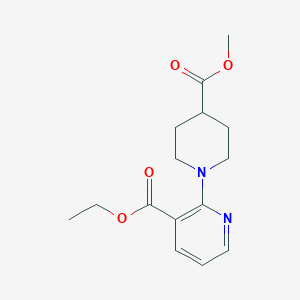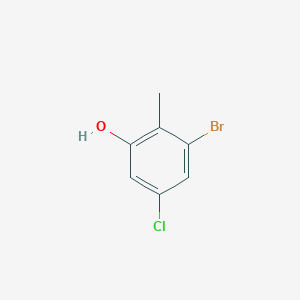
3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one
Descripción general
Descripción
3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial and Immunomodulatory Properties
3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one is structurally related to quinoline compounds, notably chloroquine and hydroxychloroquine, which have been widely studied for their antimalarial and immunomodulatory effects. These compounds are known for their ability to inhibit the replication of various pathogens, including plasmodium species, the causative agents of malaria, and have also been explored for their potential in treating autoimmune disorders due to their immunosuppressive properties. Experimental and clinical trials have demonstrated the efficacy of these compounds in systemic lupus erythematosus, rheumatoid arthritis, primary Sjogren's syndrome, and other autoimmune diseases, highlighting their importance in modifying the clinical course of these conditions (Taherian et al., 2013).
Antiviral and Anticancer Applications
The broader class of hydroxyquinolines, to which this compound is related, has shown significant promise in medicinal chemistry, with research indicating their utility in treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. Their metal chelation properties further contribute to their potential as therapeutic agents, with ongoing synthetic modifications aimed at developing more potent and target-specific drugs (Gupta et al., 2021).
Potential in COVID-19 Treatment
During the COVID-19 pandemic, related compounds like chloroquine and hydroxychloroquine have been repurposed to examine their effectiveness against the SARS-CoV-2 virus. Although originally antimalarial drugs, their use in COVID-19 treatment has been based on their ability to inhibit viral replication, demonstrating the versatility and potential of this chemical class in responding to emergent global health crises (Herbert & Fournier, 2022).
Repurposing Efforts and Patent Analyses
The versatility of the chloroquine scaffold has inspired various repurposing efforts, leading to the study and patenting of novel compounds and compositions based on its structure. These efforts aim to explore its biochemical properties for managing infectious and noninfectious diseases, indicating the potential for developing new therapeutic strategies from existing antimalarial compounds (Njaria et al., 2015).
Propiedades
IUPAC Name |
3-chloro-4-hydroxy-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-12-7-5-3-2-4-6(7)9(13)8(11)10(12)14/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZGGKRLAQFFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


